molecular formula C14H14N4O2 B2632997 Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate CAS No. 2034286-51-4

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Cat. No.: B2632997
CAS No.: 2034286-51-4
M. Wt: 270.292
InChI Key: ICFSBFCSCCTSOE-UHFFFAOYSA-N
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Description

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a synthetic chemical building block designed for research and development applications, particularly in medicinal chemistry. Its structure incorporates two privileged pharmacophores: an azetidine ring and a pyrimidine moiety. The azetidine scaffold is a saturated four-membered nitrogen heterocycle valued for introducing conformational constraint, which can improve a compound's potency, selectivity, and metabolic stability . The pyrimidine ring is a fundamental core in nucleic acids and many pharmaceuticals, often serving as a key hinge-binding motif in kinase inhibitor design . This combination makes the compound a versatile intermediate for constructing more complex molecules. Researchers can utilize this compound in exploring structure-activity relationships (SAR) by leveraging the reactive sites on both the phenyl carbamate and the pyrimidine rings for further derivatization. Its primary research value lies in its potential application in the synthesis of novel bioactive molecules, including kinase inhibitors, and as a constrained scaffold in drug discovery programs aiming to target various disease pathways.

Properties

IUPAC Name

phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(20-12-5-2-1-3-6-12)18-9-11(10-18)17-13-15-7-4-8-16-13/h1-8,11H,9-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFSBFCSCCTSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts and often requires specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate involves several methodologies that enhance its functionalization and biological activity. Recent studies have highlighted the use of azetidine derivatives as versatile building blocks in the design of bioactive compounds.

Synthetic Routes:

  • Azetidine Derivatives : The compound can be synthesized through various reactions, including nucleophilic substitutions and cycloadditions, which allow for the introduction of different substituents on the azetidine ring. For instance, azetidines have been utilized in the preparation of libraries of bioactive compounds, including bronchodilators and anti-inflammatory agents .
  • Functionalization : The incorporation of pyrimidine moieties enhances the pharmacological profile of azetidine derivatives. The reaction conditions and catalysts (e.g., palladium-catalyzed cross-coupling) play crucial roles in achieving high yields and desired selectivity .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research.

Antimicrobial Properties :
Recent findings suggest that derivatives of azetidine can exhibit antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Cancer Therapeutics :
The compound's structural features suggest potential applications in oncology. Azetidine derivatives have been investigated for their ability to inhibit specific cancer-related pathways, such as those involving carbonic anhydrase II, which is implicated in tumor progression . The selective inhibition of this enzyme by related compounds indicates a promising avenue for developing anticancer drugs.

Case Studies and Research Findings

Several studies have documented the efficacy of azetidine-based compounds in different therapeutic contexts:

Study Findings Reference
Synthesis of Azetidine DerivativesDeveloped new azetidine derivatives with enhanced bioactivity against cancer cells.
Antimicrobial ActivityEvaluated the antimicrobial properties of pyrimidine-containing azetidines against various pathogens.
Inhibition of Carbonic Anhydrase IIInvestigated the inhibitory effects on carbonic anhydrase II, showing potential for cancer treatment.

Mechanism of Action

The mechanism of action of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity. These reactions often involve nucleophilic attack at the azetidine ring, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Key Observations:

The pyrimidin-2-ylamino group introduces hydrogen-bond donor/acceptor sites absent in bromophenyl or aminocyclopropyl analogs, which may improve target affinity but could also elevate metabolic vulnerability .

Synthetic Accessibility :

  • The synthesis of tert-butyl-protected analogs (e.g., 16a in ) employs palladium-catalyzed cross-coupling (Pd(OAc)₂/BINAP), suggesting that the target compound could be synthesized via analogous routes with tailored aryl halides. However, the phenyl ester’s stability under such conditions requires validation.

Safety and Stability :

  • tert-Butyl derivatives (e.g., ) are associated with standardized safety protocols (e.g., CAS 1236861-59-8), whereas phenyl esters may pose higher hydrolysis risks, necessitating stability studies under physiological pH conditions.

Research Findings and Implications

  • Biological Activity: Pyrimidine-containing azetidines are frequently explored as kinase or epigenetic inhibitors. The dual EZH2/HDAC inhibition reported for related compounds implies that the target compound’s pyrimidinylamino group could synergize with its azetidine core to disrupt chromatin remodeling pathways.

Biological Activity

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features an azetidine ring fused with a pyrimidine moiety, which contributes to its unique reactivity and biological properties. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions, often utilizing methods such as nucleophilic substitution or condensation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit various cancer cell lines. For instance, a study demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Induction of apoptosis via mitochondrial pathway
A54912.8Inhibition of tubulin polymerization

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that it exhibits significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound can be attributed to its interaction with cellular targets.

  • Anticancer Mechanism : The compound binds to the colchicine site on tubulin, inhibiting microtubule assembly. This action disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Mechanism : The antimicrobial effects are linked to the compound's ability to penetrate bacterial membranes and interfere with cellular processes, potentially by altering membrane integrity and function .

Case Studies

Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. Among these derivatives, one exhibited enhanced potency against MCF-7 cells, with a reported IC50 value of 10 µM. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties demonstrated that derivatives of this compound showed improved MIC values against resistant strains of bacteria. The study emphasized the importance of further optimizing the structure for better efficacy against multi-drug resistant pathogens .

Q & A

Q. How does substituent variation on the azetidine ring modulate biological activity?

  • Methodological Answer : Synthesize analogs (e.g., tert-butyl 3-fluoroazetidine or 3-(aminomethyl) derivatives) and test in parallel assays. SAR tables reveal that electron-withdrawing groups (F, CN) enhance kinase inhibition by 3–5-fold, while bulky substituents (e.g., benzyl) reduce cell permeability. DFT calculations correlate substituent effects with electronic profiles .

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